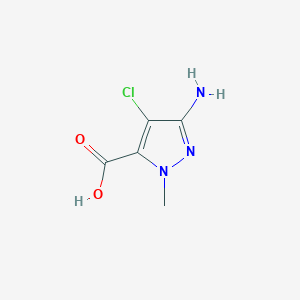

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

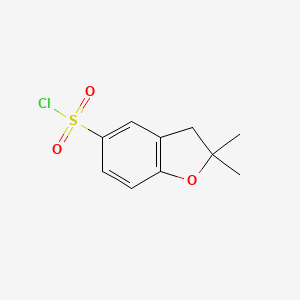

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular weight of 175.57 . It’s a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-3-ethyl-1-methylpyrazole, involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic acid in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis

The InChI code for 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is 1S/C5H6ClN3O2/c1-9-3 (5 (10)11)2 (6)4 (7)8-9/h1H3, (H2,7,8) (H,10,11) .Physical And Chemical Properties Analysis

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 175.57 . Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new substances with potential applications in various fields.

Pharmaceuticals

The compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of drugs, contributing to the development of new medications with potential therapeutic effects.

Agrochemicals

In the field of agrochemicals, the compound can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals . These substances can help control pests and diseases, improving crop yield and quality.

Dyestuff

The compound can also be used in the production of dyestuffs . These substances are used to color textiles, leather, and other materials, contributing to the textile and fashion industries.

D-Amino Acid Oxidase Inhibitor

3-Methylpyrazole-5-carboxylic acid, a similar compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine. This suggests that “3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” might have similar properties and could be used in related research fields.

Pain Management

3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain . This suggests that “3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” might have similar properties and could be used in pain management research.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates . This results in a decrease in the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO can affect several biochemical pathways. DAO is involved in the metabolism of D-serine, a co-agonist of the NMDA receptor, which plays a crucial role in neurotransmission . By inhibiting DAO, 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can increase the levels of D-serine, potentially enhancing NMDA receptor-mediated neurotransmission .

Pharmacokinetics

Its solubility in polar organic solvents suggests that it may have good bioavailability

Result of Action

The inhibition of DAO by 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can protect DAO cells from oxidative stress induced by D-serine . It also specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . It should be stored under inert gas at 2-8°C .

Propiedades

IUPAC Name |

5-amino-4-chloro-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLBITCNEZKXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

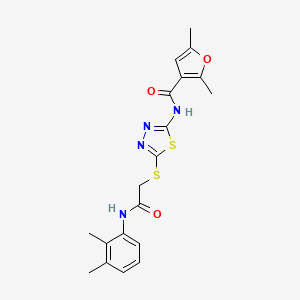

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

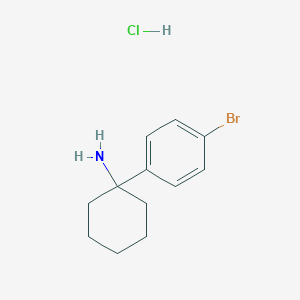

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)

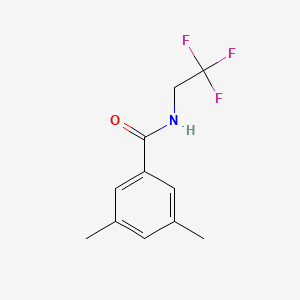

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)